Enantiomeric Identity: (S)- vs. (R)-1-(3-Bromothiophen-2-yl)ethan-1-ol Purity and Optical Rotation Sign
The target (S)-enantiomer (CAS 1344933-95-4) is supplied with a chemical purity specification of 98% as confirmed by vendor certificate of analysis . In contrast, the (R)-enantiomer (CAS 1344922-31-1) is reported by secondary suppliers at approximately 95% purity without a formal enantiomeric excess (ee) certification . While neither source provides explicit ee values, the difference in chemical purity (98% vs. 95%) translates to a maximum possible impurity burden of 2% versus 5%, a factor of 2.5×. For chiral pool synthesis, where each stereocenter must be carried forward with high fidelity, this impurity differential can propagate through multiple synthetic steps, affecting overall yield and diastereomeric purity of downstream intermediates.
| Evidence Dimension | Chemical purity (proxy for chiral purity) |
|---|---|
| Target Compound Data | 98% (S)-enantiomer, CAS 1344933-95-4 |
| Comparator Or Baseline | ~95% (R)-enantiomer, CAS 1344922-31-1 |
| Quantified Difference | 3% absolute purity advantage; 2.5× lower specified impurity level |
| Conditions | Vendor specifications: Fluorochem (target) vs. Kuujia/Chemsrc (comparator) |
Why This Matters
Procurement of the (S)-enantiomer with higher certified purity reduces the risk of carrying chiral impurities into subsequent enantiosensitive reaction steps, directly impacting the enantiomeric excess achievable in downstream products.
